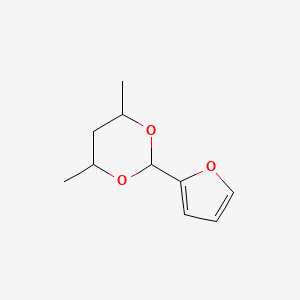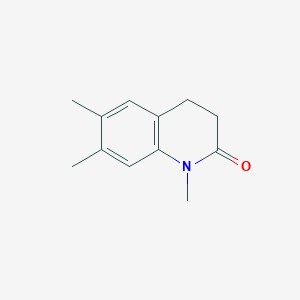
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one is a chemical compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used as core structures in various pharmacological agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one can be synthesized through several methods. One common approach involves the treatment of 1,4,4-trimethyl-3,4-dihydroquinolin-2-one with lithium diisopropylamide (LDA) followed by electrophilic substitution . This method provides a mild and efficient way to introduce various substituents to the quinolinone core.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,6,7-trimethyl-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,6-Trimethyl-1,3-dihydroquinolin-2-one
- 6,7-Dimethoxy-3,4-dihydroquinolin-2-one
- 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one
Uniqueness
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications in medicinal chemistry and other fields .
Propriétés
Numéro CAS |
6278-44-0 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1,6,7-trimethyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H15NO/c1-8-6-10-4-5-12(14)13(3)11(10)7-9(8)2/h6-7H,4-5H2,1-3H3 |
Clé InChI |
AQEIXHPZJLUWDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C(=O)CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14726699.png)

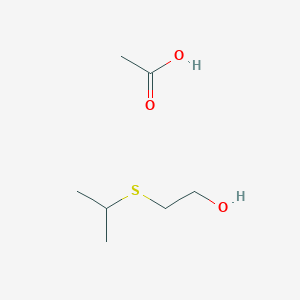

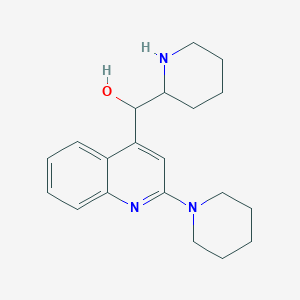



![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
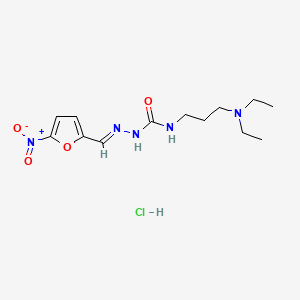
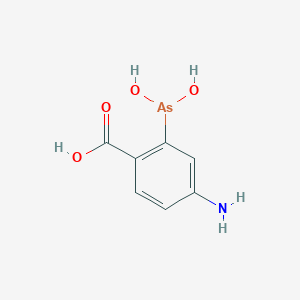
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)
